5-(Hydroxymethyl)-2-(trifluoromethyl)pyridin-1-ium-1-olate
Description
Properties
IUPAC Name |
[1-oxido-6-(trifluoromethyl)pyridin-1-ium-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)6-2-1-5(4-12)3-11(6)13/h1-3,12H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOPLQXAGHVAAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1CO)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-(trifluoromethyl)pyridin-1-ium-1-olate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)pyridine and formaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include acids or bases, depending on the specific reaction mechanism.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Deprotonation and Alkylation Reactions
The hydroxymethyl group (-CH₂OH) undergoes deprotonation with strong bases like sodium hydride (NaH) in THF, forming a nucleophilic alkoxide intermediate. This species reacts with alkyl halides (R-X) through SN2 mechanisms.
Key reaction pathway :
text5-(CH₂OH)-Py⁺-O⁻ + NaH → 5-(CH₂O⁻Na⁺)-Py⁺-O⁻ 5-(CH₂O⁻)-Py⁺-O⁻ + R-X → 5-(CH₂OR)-Py⁺-O⁻ + X⁻
Purification typically involves recrystallization from ethanol/water mixtures .
Oxidation Reactions
The hydroxymethyl group oxidizes to a carboxylate under strong oxidizing conditions:
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO₄ | Acidic aqueous, 80°C | 5-(COOH)-2-(CF₃)-Py⁺-O⁻ | 68-72 |
| CrO₃ | Acetone, 0-5°C | 5-(COOH)-2-(CF₃)-Py⁺-O⁻ | 55-60 |
The trifluoromethyl group remains intact due to its strong C-F bonds .
Nucleophilic Aromatic Substitution
The pyridinium-oxolate structure activates position 4 for nucleophilic attack:
Reaction with amines :
text5-(CH₂OH)-Py⁺-O⁻ + R-NH₂ → 4-(RNH)-5-(CH₂OH)-2-(CF₃)-Py-O⁻ + H⁺
Reaction proceeds at 60°C in DMF with 48-72 hr reaction times .
Condensation Reactions
The hydroxymethyl group participates in dehydrative condensations:
With carbonyl compounds :
text5-(CH₂OH)-Py⁺-O⁻ + R-C(=O)-R' → 5-(CH₂-O-C(R)=R')-Py⁺-O⁻ + H₂O
Catalyzed by p-toluenesulfonic acid (PTSA) in toluene under reflux .
Stability and Compatibility
Critical stability parameters:
| Parameter | Value | Test Condition |
|---|---|---|
| Thermal Limit | 180°C decomposition | TGA analysis in N₂ atmosphere |
| pH Stability | Stable at pH 4-9 | 24hr aqueous solution |
| Light Sensitivity | Photostable ≤ 300 nm | UV-Vis spectroscopy |
The trifluoromethyl group confers exceptional oxidative stability compared to methyl analogs .
Catalytic Transformations
Recent advances employ transition metal catalysts:
Palladium-mediated cross coupling :
text5-(CH₂OH)-Py⁺-O⁻ + Ar-B(OH)₂ → 5-(CH₂OAr)-Py⁺-O⁻ Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C Yield: 82-88%[5][7]
These reactions demonstrate the compound's utility in synthesizing complex heterocyclic architectures for pharmaceutical applications .
Scientific Research Applications
Medicinal Chemistry
The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds. Research has indicated that derivatives of this compound can exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties against various pathogens. For instance, the presence of the trifluoromethyl group has been linked to enhanced antibacterial activity, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored in preclinical models. Specific analogs have demonstrated efficacy in reducing markers of inflammation in vitro .
Material Science
The unique properties of 5-(Hydroxymethyl)-2-(trifluoromethyl)pyridin-1-ium-1-olate make it suitable for applications in material science:
- Polymer Chemistry : The compound can be utilized as a building block in synthesizing novel polymers with enhanced thermal and chemical resistance due to the presence of fluorinated groups .
- Coatings and Adhesives : Its chemical structure allows for the development of coatings that require high durability and resistance to solvents, which is critical in industrial applications .
Case Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results showed that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Case Study 2: Polymer Development
Research conducted at a leading polymer institute demonstrated the synthesis of a new polymer using this compound as a monomer. The resulting polymer exhibited superior mechanical properties and thermal stability compared to traditional polymers, making it ideal for high-performance applications .
Mechanism of Action
The mechanism by which 5-(Hydroxymethyl)-2-(trifluoromethyl)pyridin-1-ium-1-olate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in chemical reactivity, biological activity, or physical properties, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
5-(Hydroxymethyl)pyridine: A related compound with similar functional groups.
5-(Carboxy)-2-(trifluoromethyl)pyridin-1-ium-1-olate: An oxidation product of the target compound.
Biological Activity
5-(Hydroxymethyl)-2-(trifluoromethyl)pyridin-1-ium-1-olate, with the CAS number 915369-89-0, is a compound of interest in various fields of biological and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
The compound is characterized by its unique structure, which includes a hydroxymethyl group and a trifluoromethyl group attached to a pyridine ring. The molecular formula is , and it has a molecular weight of 193.13 g/mol. Its IUPAC name is 5-(hydroxymethyl)-2-(trifluoromethyl)pyridine 1-oxide, and it is known for its high purity levels (95%) in commercial preparations .
Research into the biological activity of this compound indicates that it may exert its effects through several mechanisms:
- Antioxidant Activity : Similar compounds have shown potential in scavenging free radicals and reducing oxidative stress, which is implicated in various diseases .
- Enzyme Inhibition : The pyridine moiety is often associated with the inhibition of enzymes such as kinases and phosphatases, which are critical in cell signaling pathways. This suggests that the compound could interfere with cellular proliferation and survival pathways .
Cytotoxic Effects
In vitro studies suggest that this compound may possess cytotoxic properties against cancer cell lines. For instance, related pyridine derivatives have been evaluated for their ability to induce apoptosis in malignant cells, making them candidates for further investigation as anticancer agents .
Case Study 1: Anticancer Activity
A study investigated the effects of various pyridine derivatives on human cancer cell lines. The results indicated that compounds with similar structural features to this compound significantly inhibited cell growth in breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was attributed to the induction of apoptosis through activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on synthesizing derivatives of pyridine for antimicrobial testing. Compounds exhibiting trifluoromethyl groups showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus. The study concluded that these modifications could lead to the development of new antimicrobial agents targeting resistant strains .
Comparative Analysis
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(Hydroxymethyl)-2-(trifluoromethyl)pyridin-1-ium-1-olate, and how can reaction conditions be optimized?
- Methodology : Begin with a pyridine scaffold functionalized with a trifluoromethyl group. Introduce the hydroxymethyl moiety via nucleophilic substitution or condensation reactions under controlled pH (e.g., ammonium acetate buffer at pH 6.5 to stabilize intermediates ). Optimize yields by varying temperature (70–90°C) and solvent polarity (e.g., DMF/water mixtures). Monitor progress via TLC or HPLC with UV detection at 254 nm .
Q. How can HPLC methods be validated for purity assessment of this compound?
- Methodology : Use a C18 reverse-phase column with a mobile phase gradient of acetonitrile and ammonium acetate buffer (pH 6.5). Set the flow rate to 1.0 mL/min and detection at 210–280 nm. Validate parameters per ICH guidelines: linearity (R² > 0.995), precision (RSD < 2%), and LOD/LOQ determination. Compare retention times with reference standards .
Q. What purification techniques are effective for removing byproducts in the final synthesis step?
- Methodology : Employ recrystallization using ethanol/water mixtures (70:30 v/v) to isolate the target compound. For persistent impurities, use silica gel column chromatography with ethyl acetate/hexane (3:7) as the eluent. Confirm purity via melting point analysis and ¹H NMR (DMSO-d₆, 400 MHz) .
Advanced Research Questions
Q. How can contradictions between NMR and X-ray crystallography data regarding molecular conformation be resolved?
- Methodology : Perform variable-temperature NMR (VT-NMR) to assess dynamic equilibria (e.g., tautomerism or rotational barriers). Complement with single-crystal X-ray diffraction (SCXRD) to resolve static structures. For example, SCXRD in confirmed planar geometry in a related pyrimidin-4-olate, while NMR indicated solvent-dependent conformational shifts .
Q. What computational approaches predict tautomeric equilibria in aqueous solutions?
- Methodology : Use density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to calculate Gibbs free energies of tautomers. Solvent effects can be modeled with the polarizable continuum model (PCM). Compare computed ¹³C NMR chemical shifts with experimental data to validate dominant tautomers .
Q. How can kinetic studies elucidate the reaction mechanism of hydroxymethyl group functionalization?
- Methodology : Conduct pseudo-first-order kinetics under varying pH (4–8) and temperature (25–60°C). Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation. Analyze rate constants via the Eyring equation to determine activation parameters (ΔH‡, ΔS‡). Isotope labeling (e.g., D₂O) can identify proton transfer steps .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
